molecular formula C21H20F3N3O4S B2918337 (2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203396-58-0

(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2918337
CAS RN: 1203396-58-0
M. Wt: 467.46
InChI Key: CSLMXJOXEKNLOI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, a piperazine, and a methanone group. Benzothiazoles are aromatic heterocyclic compounds that have been studied for their potential anti-tubercular activity . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Methanone is a functional group consisting of a carbonyl center (a carbon double bonded to oxygen) with the carbon atom also bonded to two hydrogen atoms.


Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anti-Mycobacterial Properties

Research has shown that compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, which is structurally related to the query compound, exhibit promising anti-mycobacterial activity. Specifically, several derivatives have demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain, indicating potential applications in the development of new anti-tubercular drugs. The therapeutic index of these compounds suggests a favorable safety profile, which is essential for clinical applications (Pancholia et al., 2016).

Antimicrobial Activity

Derivatives of compounds containing elements of the query molecule have shown variable and modest activity against investigated strains of bacteria and fungi. This suggests a potential for these compounds to be developed further into antimicrobial agents. The structural motifs present in these compounds could be essential for their biological activity, indicating that modifications to these core structures could enhance their antimicrobial efficacy (Patel et al., 2011).

Molecular Interaction Studies

The study of molecular interactions involving related compounds has provided insights into their binding mechanisms and structure-activity relationships. These studies are crucial for understanding how such molecules could be optimized for better efficacy and specificity in their target interactions. For instance, the analysis of the antagonist activity of similar compounds on cannabinoid receptors has laid the groundwork for designing molecules with targeted pharmacological effects (Shim et al., 2002).

Synthesis and Design for Biological Applications

The synthesis and design of compounds featuring the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone core have been explored for their biological activities, including as anti-inflammatory and analgesic agents. This research avenue underscores the compound's versatility and potential as a scaffold for developing therapeutics with various biological activities (Abu‐Hashem et al., 2020).

Anticancer Properties

Research into the design and synthesis of related compounds has also explored their potential anticancer properties. These studies have identified compounds that induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process in cell division. Such findings highlight the potential application of these molecules in cancer therapy, particularly in targeting specific cancer cell lines for growth inhibition (Manasa et al., 2020).

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their potential biological activity. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4S/c1-29-16-5-3-4-14(18(16)30-2)19(28)26-8-10-27(11-9-26)20-25-15-7-6-13(12-17(15)32-20)31-21(22,23)24/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLMXJOXEKNLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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